molecular formula C12H12N6O4 B14707563 N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide CAS No. 21313-81-5

N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide

Cat. No.: B14707563
CAS No.: 21313-81-5
M. Wt: 304.26 g/mol
InChI Key: PWQLWQJTKQAZKB-UHFFFAOYSA-N
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Description

N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide typically involves the following steps:

    Formation of the pyrimidine core: This can be achieved through the condensation of appropriate amines with formamide or other suitable reagents under controlled conditions.

    Introduction of the nitrophenoxy group: This step involves the nucleophilic substitution reaction where a nitrophenol derivative reacts with an appropriate acylating agent to form the desired acetamide linkage.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes.

    Medicine: Potential therapeutic agent for treating diseases.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4,6-diaminopyrimidin-5-yl)-2-(2-chlorophenoxy)acetamide
  • N-(4,6-diaminopyrimidin-5-yl)-2-(2-methoxyphenoxy)acetamide

Uniqueness

N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide is unique due to the presence of the nitrophenoxy group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities.

Properties

CAS No.

21313-81-5

Molecular Formula

C12H12N6O4

Molecular Weight

304.26 g/mol

IUPAC Name

N-(4,6-diaminopyrimidin-5-yl)-2-(2-nitrophenoxy)acetamide

InChI

InChI=1S/C12H12N6O4/c13-11-10(12(14)16-6-15-11)17-9(19)5-22-8-4-2-1-3-7(8)18(20)21/h1-4,6H,5H2,(H,17,19)(H4,13,14,15,16)

InChI Key

PWQLWQJTKQAZKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])OCC(=O)NC2=C(N=CN=C2N)N

Origin of Product

United States

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